molecular formula C18H15N3OS B3019233 4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868369-38-4

4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B3019233
CAS No.: 868369-38-4
M. Wt: 321.4
InChI Key: JZXASVZWPYWSSG-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide is an organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the reaction of 3,4,7-trimethyl-2-benzothiazolylideneamine with 4-cyanobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide include other benzothiazole derivatives such as:

  • 2-aminobenzothiazole
  • 6-methylbenzothiazole
  • 2-mercaptobenzothiazole

These compounds share a similar benzothiazole core structure but differ in their substituents, which can significantly affect their chemical and biological properties.

Properties

IUPAC Name

4-cyano-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-11-4-5-12(2)16-15(11)21(3)18(23-16)20-17(22)14-8-6-13(10-19)7-9-14/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXASVZWPYWSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.